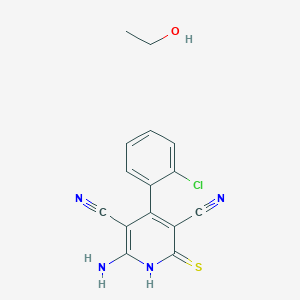![molecular formula C18H17N3O3S B14099969 3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14099969.png)
3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one is a complex organic compound with the molecular formula C18H17N3O3S . This compound is characterized by its unique triazine ring structure, which is often associated with various biological and chemical activities. It is used in various scientific research fields due to its diverse chemical properties.
Méthodes De Préparation
The synthesis of 3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-(2-methoxyphenoxy)ethylthiol with a suitable triazine derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles like amines or thiols replace existing substituents. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products
Applications De Recherche Scientifique
3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research. The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparaison Avec Des Composés Similaires
3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one can be compared with other similar compounds such as:
5-[2-(2-methoxyphenoxy)ethylthio]-1-(4-methylphenyl)tetrazole: This compound shares a similar structure but has a tetrazole ring instead of a triazine ring, leading to different chemical and biological properties.
2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: This compound has a similar methoxyphenoxy group but differs in its overall structure and reactivity. The uniqueness of 3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one lies in its specific triazine ring structure, which imparts distinct chemical and biological activities.
Propriétés
Formule moléculaire |
C18H17N3O3S |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
3-[2-(2-methoxyphenoxy)ethylsulfanyl]-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H17N3O3S/c1-23-14-9-5-6-10-15(14)24-11-12-25-18-19-17(22)16(20-21-18)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
Clé InChI |
ZWKVGPFWGCOMFU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCCSC2=NN=C(C(=O)N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14099895.png)

![ethyl {[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B14099903.png)
![1-(4-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099909.png)

![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbohydrazide](/img/structure/B14099916.png)
![4-(2-fluorobenzoyl)-N-[(E)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide](/img/structure/B14099918.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B14099941.png)
![5-(2,5-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)hydroxymethylene]-2,3-pyrrolidinedione](/img/structure/B14099944.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14099948.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B14099962.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14099972.png)
